Bienvenue dans la boutique en ligne BenchChem!

TMP778

RORγt FRET assay binding affinity

Choose TMP778 to dissect inverse agonism vs. antagonism at RORγt. Unlike antagonists (e.g., TMP920) that preserve RORγt chromatin occupancy, TMP778 reduces it and represses >150 genes. Validated in vivo (200 μg s.c. b.i.d.), no reported lethality. Matched tool set with TMP920 and TMP776 available. ~100-fold selectivity over RORα—essential for unambiguous target identification.

Molecular Formula C31H30N2O4
Molecular Weight 494.59
CAS No. 1422053-04-0
Cat. No. B611409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMP778
CAS1422053-04-0
SynonymsTMP778;  TMP-778;  TMP 778.
Molecular FormulaC31H30N2O4
Molecular Weight494.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
InChIInChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1
InChIKeyDIURRJOJDQOMFC-IOWSJCHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TMP778 (CAS 1422053-04-0): Potent and Selective RORγt Inverse Agonist for Th17-Driven Inflammation Research


TMP778 is a small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critical for the differentiation of interleukin-17 (IL-17)-producing T helper 17 (Th17) cells and the transcription of Th17 signature genes [1]. As a synthetic tool compound, TMP778 binds directly to the RORγt ligand-binding domain (LBD), blocking the recruitment of the steroid receptor coactivator-1 (SRC1) cofactor peptide and suppressing RORγt-mediated transcriptional activity [2]. This mechanism translates into potent inhibition of IL-17A production in human and murine Th17 cells, Tc17 cells, and γδ T cells, positioning TMP778 as a key chemical probe for dissecting RORγt-dependent pathways in autoimmune and inflammatory disease models [3].

Why Generic Substitution of TMP778 with Other RORγt Modulators Fails: Structural and Pharmacological Divergence Demands Precise Tool Selection


Substituting TMP778 with alternative RORγt modulators such as TMP920, digoxin, SR1001, or GSK805 is scientifically inadvisable due to profound differences in binding mode, functional consequence on the transcriptional complex, selectivity profile, and in vivo exposure requirements. TMP778 functions as a pure inverse agonist that not only displaces coactivator peptides but also actively recruits corepressors, leading to a distinct pattern of gene repression not recapitulated by simple antagonists [1]. While TMP920 acts as an antagonist that preserves RORγt occupancy on chromatin, TMP778 reduces RORγt binding to target gene promoters, yielding divergent transcriptional outcomes [2]. Furthermore, compounds like SR1001 exhibit significant off-target activity at RORα, whereas TMP778 maintains approximately 100-fold selectivity, a critical consideration for data interpretation in complex biological systems [3]. These mechanistic distinctions, combined with divergent potencies and toxicity windows, render direct substitution a source of irreproducible and potentially misleading experimental results.

Quantitative Differentiation of TMP778: Head-to-Head Evidence Against Closest RORγt Modulator Comparators


FRET-Based Binding Affinity: TMP778 Exhibits 6-Fold Higher Potency Than TMP920 in Disrupting RORγt-SRC1 Interaction

In a direct comparative FRET assay measuring displacement of the SRC1 coactivator peptide from the RORγt ligand-binding domain, TMP778 demonstrates an IC50 of 0.005 μM (5 nM), whereas the structurally related antagonist TMP920 yields an IC50 of 0.03 μM (30 nM) [1]. This 6-fold difference in binding potency translates to a broader effective dose range for TMP778 in cellular assays of IL-17 production [2].

RORγt FRET assay binding affinity

Cellular IL-17A Inhibition: TMP778 Demonstrates 40-Fold Superior Potency Over Digoxin in Primary Human Th17 Cells

In primary naive human CD4+ T cells differentiated under Th17-polarizing conditions, TMP778 inhibits IL-17A secretion with an IC50 of 0.005 μM (5 nM) [1]. In contrast, digoxin, a cardiac glycoside with reported RORγt inverse agonist activity, exhibits an IC50 of 1.8 μM in the FRET assay and demonstrates substantially weaker inhibition of Th17 differentiation, requiring concentrations of 10 μM to achieve partial suppression [2]. TMP778 achieves maximal IL-17A inhibition at 2.5 μM without affecting Th1 (IFN-γ), Th2 (IL-4, IL-5, IL-13), or Treg (IL-10) cytokine production .

Th17 cells IL-17A cellular potency

Isoform Selectivity: TMP778 Achieves ~100-Fold Selectivity Over RORα and RORβ, Surpassing the Multi-Isoform Activity of SR1001

In a RORγt/Gal4 cell-based reporter assay in HEK293 cells, TMP778 inhibits RORγt transcriptional activity with an IC50 of 0.017 μM (17 nM), while exhibiting minimal activity against RORα (IC50 = 1.24 μM) and RORβ (IC50 = 1.39 μM), representing approximately 73-fold and 82-fold selectivity, respectively . TMP778 showed no significant activity (IC50 > 10 μM) against 22 other nuclear receptors tested [1]. In contrast, SR1001 targets both RORγt and RORα, complicating interpretation of in vivo phenotypes [2].

selectivity RORα RORβ nuclear receptors

In Vivo Efficacy and Therapeutic Index: TMP778 Achieves Superior EAE Amelioration at Lower Doses Than TMP920 and Digoxin

In the MOG35-55-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, TMP778 administered at 200 μg per injection (subcutaneous, twice daily) significantly delayed disease onset and reduced clinical severity [1]. TMP920 required a 2.5-fold higher dose (500 μg per injection) to achieve comparable efficacy, while digoxin was limited to 50 μg per injection due to lethality at doses exceeding 100 μg, constraining its therapeutic utility [2]. Notably, TMP778 treatment caused the most pronounced reduction in IL-17+ T cells infiltrating the central nervous system among all inhibitors tested [3].

EAE in vivo efficacy therapeutic index

Transcriptomic Impact: TMP778 Represses >150 Genes In Vivo, Including Non-Canonical Th17 Targets Unaffected by Simple Antagonists

In vivo administration of TMP778 to MOG35-55/CFA-immunized mice repressed the expression of more than 150 genes, the majority of which fall outside the canonical Th17 transcriptional signature (Il17a, Il17f, Il22, Il23r, Ccr6) and are linked to diverse human inflammatory pathologies [1]. More than 30 of these repressed genes are functionally associated with SMAD3, a transcription factor involved in Th17 differentiation . In contrast, TMP920 treatment preserves RORγt occupancy on the Il17a promoter despite inhibiting coactivator recruitment, resulting in a distinct and narrower transcriptional modulation profile [2].

transcriptomics gene repression in vivo gene regulation

Tc17 and γδ T Cell Inhibition: TMP778 Uniquely Validated Across Multiple IL-17-Producing Cell Subsets

TMP778 demonstrates potent inhibition of IL-17A production across multiple cellular sources relevant to autoimmune pathogenesis. In primary human Tc17 (CD8+) cells, TMP778 inhibits IL-17 production with an IC50 of 0.005 μM (5 nM) . In human and mouse γδ T cells, TMP778 treatment blocks IL-17A production, while the inactive diastereomer TMP776 has no effect [1]. TMP778 also inhibits IL-23-induced IL-17A expression, a pathway not addressed by many alternative RORγt tool compounds [2]. Comprehensive characterization across Th17, Tc17, γδ T, and IL-23-stimulated cells is not uniformly documented for comparators such as TMP920 or digoxin [3].

Tc17 cells γδ T cells IL-17A cellular specificity

Optimal Research and Procurement Scenarios for TMP778: Where This RORγt Inverse Agonist Delivers Maximum Scientific Value


Head-to-Head Comparative Studies of RORγt Modulator Mechanisms

TMP778 is the preferred reference compound for studies requiring a well-characterized, pure inverse agonist with direct comparator data against TMP920 (antagonist) and the inactive diastereomer TMP776 (negative control). The availability of this matched chemical tool set enables rigorous dissection of inverse agonism versus antagonism on RORγt transcriptional output [1]. The documented 6-fold higher FRET binding potency and divergent effects on RORγt chromatin occupancy make TMP778 an essential component of any mechanism-of-action study evaluating RORγt-targeted therapies [2].

In Vivo Autoimmunity Models Requiring Robust Th17 Suppression with Wide Therapeutic Index

For in vivo pharmacology studies in EAE, imiquimod-induced psoriasis, or chronic graft-versus-host disease models, TMP778 provides validated efficacy at 200 μg per injection (s.c., b.i.d.) with no reported lethality, in contrast to the narrow therapeutic window of digoxin and the higher dose requirements of TMP920 [3]. This established dosing regimen reduces optimization time and compound consumption, enabling faster initiation of disease intervention studies [4].

Transcriptomic Discovery of RORγt-Dependent Pathogenic Gene Networks

TMP778 uniquely represses over 150 genes in vivo, extending far beyond the canonical Th17 signature to reveal disease-associated transcriptional networks linked to SMAD3 and other inflammatory pathways [5]. Researchers conducting RNA-seq or microarray analysis to identify novel RORγt-regulated genes in inflammation should select TMP778 over antagonists like TMP920, which preserve RORγt chromatin occupancy and consequently exert narrower transcriptional effects [6].

Studies Requiring Isoform-Specific Attribution of RORγt Function

Experiments where unambiguous attribution of phenotypes to RORγt (rather than RORα or RORβ) is critical should employ TMP778 due to its ~100-fold selectivity over related nuclear receptors . This contrasts with SR1001 and other early-generation RORγt ligands that exhibit dual RORγt/RORα activity, which can confound interpretation of results in systems where both receptors are expressed [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMP778

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.